H-Arg(MTR)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O5S/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-16(18)19-7-5-6-12(17)15(21)22/h8,12H,5-7,17H2,1-4H3,(H,21,22)(H3,18,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSAEZSSVDNYPO-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)N)N)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Deprotection Chemistry of the Mtr Group in H Arg Mtr Oh
Acid-Mediated Cleavage Mechanisms of the 4-Methoxy-2,3,6-trimethylbenzenesulfonyl (MTR) Group
The MTR group is a sulfonyl-based protecting group designed to be labile to strong acidic conditions. nih.gov Its cleavage from the guanidino side-chain of arginine is typically achieved during the final deprotection step, which often coincides with the cleavage of the peptide from the solid-phase resin. The mechanism is an acid-catalyzed process, most commonly employing high concentrations of Trifluoroacetic Acid (TFA). nih.govacs.org
The strong acid protonates the MTR group, facilitating the cleavage of the S-N bond. This process generates a reactive sulfonyl cation and other electrophilic species. researchgate.net These liberated species are highly reactive and, if not neutralized, can lead to a variety of undesirable side reactions with nucleophilic amino acid residues within the peptide sequence, such as tryptophan, methionine, and tyrosine. researchgate.net The MTR group is known to be less acid-labile compared to more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). sigmaaldrich.comthermofisher.com Consequently, its removal requires more stringent acidic conditions or prolonged reaction times. sigmaaldrich.compeptide.com
Investigation of Deprotection Kinetics and Efficiency for Arg(MTR) Residues
The rate and completeness of MTR group removal are influenced by several critical reaction parameters. Incomplete deprotection is a significant cause of failure in peptide synthesis, leading to impurities that can be difficult to separate from the target peptide. sigmaaldrich.com
High concentrations of TFA are standard for the removal of the MTR group. thermofisher.com Cleavage cocktails often contain TFA at concentrations of 90% or higher. nih.gov However, neat TFA can be insufficient for complete and rapid removal. rsc.org The efficiency of deprotection can be enhanced by using stronger acid systems. For instance, the addition of methanesulfonic acid to a TFA-thioanisole mixture has been shown to facilitate the removal of the MTR group. rsc.org Studies have shown that for peptide analysis by HPLC, TFA concentrations of 0.2-0.25% in the mobile phase can optimize resolution, particularly for peptides with multiple positive charges, which would be the case after successful deprotection of arginine residues. nih.gov
The deprotection of Arg(MTR) is a relatively slow process. nih.gov Reaction times can vary significantly, from 3 to 6 hours, and may need to be extended up to 24 hours for complete removal. sigmaaldrich.com The presence of multiple Arg(MTR) residues within a single peptide sequence necessitates these protracted reaction times, as each group's removal can be kinetically challenging. thermofisher.compeptide.com It is often recommended to monitor the progress of the deprotection reaction by HPLC to determine the optimal cleavage time, balancing complete MTR removal against potential acid-induced degradation of the peptide. sigmaaldrich.com
While increasing the reaction temperature can accelerate the rate of deprotection, it can also promote undesired side reactions. peptide.comnih.gov A systematic examination of deprotection conditions for acid-labile peptides found that conducting the cleavage at a reduced temperature of 4°C minimized the degradation of sensitive residues. nih.gov Therefore, a compromise must be struck, where extended reaction times at room or reduced temperature are generally favored over higher temperatures. sigmaaldrich.comnih.gov If deprotection is not complete within 6 hours, a viable strategy is to precipitate the peptide, and repeat the cleavage with a fresh cocktail of reagents. sigmaaldrich.com
Role of Scavengers in MTR Deprotection to Mitigate Side Reactions
During the acid-mediated cleavage of the MTR group, reactive electrophilic species are generated. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species, thereby preventing them from modifying sensitive amino acid residues in the deprotected peptide. researchgate.net The choice of scavengers is dictated by the amino acid composition of the peptide. thermofisher.com The absence of suitable scavengers can lead to significant side-product formation, such as the O-sulfonation of serine and threonine residues. nih.gov
A variety of scavenging agents are used to prevent side reactions during MTR deprotection. Their efficacy is dependent on the specific reactive species they are intended to neutralize.
Thioanisole (B89551): This scavenger is particularly effective and is known to accelerate the removal of MTR groups. sigmaaldrich.comchemicalbook.com It is a soft nucleophile, efficient at trapping the generated sulfonyl cations. chemicalbook.comnih.gov However, its use requires caution as it can potentially cause the partial removal of other protecting groups, such as those on cysteine residues. sigmaaldrich.com
Phenol (B47542): Used to scavenge carbocations, phenol can also be effective in MTR deprotection cocktails. nih.govpeptide.com
Ethanedithiol (EDT): As a soft nucleophile, EDT is a commonly used scavenger. sigmaaldrich.com Prolonged exposure of tryptophan-containing peptides to EDT in TFA, however, can lead to modification of the tryptophan residue. sigmaaldrich.com
Anisole: Anisole is another common scavenger used to trap electrophilic species.
Triisopropylsilane (B1312306) (TIS): TIS is a scavenger that acts as a hydride donor, effectively reducing carbocations. acs.org
The following table summarizes the roles of common scavengers in MTR deprotection.
| Scavenger | Chemical Class | Primary Function | Notes |
| Thioanisole | Thioether | Traps sulfonyl cations; accelerates MTR removal. sigmaaldrich.comchemicalbook.com | May cause partial removal of other protecting groups. sigmaaldrich.com |
| Phenol | Phenol | Scavenges carbocations. nih.govpeptide.com | Often used in combination with other scavengers. |
| Ethanedithiol (EDT) | Thiol | Soft nucleophile for trapping various electrophiles. sigmaaldrich.com | Can cause dithioketal formation with tryptophan. sigmaaldrich.com |
| Anisole | Ether | Scavenges carbocations. researchgate.net | A standard scavenger in many cleavage cocktails. |
| Triisopropylsilane (TIS) | Silane (B1218182) | Reduces carbocations via hydride transfer. acs.org | Commonly used in standard cleavage cocktails. |
No single scavenger is universally effective for all peptide sequences. Therefore, optimized "cocktails" containing a mixture of scavengers are employed to provide broad-spectrum protection. thermofisher.com The composition of the cocktail is tailored to the specific amino acids present in the peptide. For peptides containing sensitive residues like tryptophan, methionine, or cysteine, the selection of an appropriate scavenger mix is paramount. thermofisher.com
For example, "Reagent K" is a well-known cocktail consisting of TFA, phenol, water, thioanisole, and EDT, which is effective for peptides containing Arg(MTR). sigmaaldrich.comacs.org The combination of a soft nucleophile (thioanisole, EDT), a hard nucleophile (water), and a carbocation scavenger (phenol) provides comprehensive protection. acs.org
The table below details the composition of common cleavage cocktails used for deprotection, including those suitable for Arg(MTR).
| Reagent Cocktail | Composition (v/v or w/v) | Recommended Use |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | General purpose, for simple peptides without sensitive residues. |
| Reagent K acs.org | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 |
| TFA / Phenol peptide.com | 95 : 5 (w/v) | A simple cocktail, with phenol acting as the scavenger. |
| TMSBr-based sigmaaldrich.com | TMSBr / EDT / m-cresol (B1676322) / Thioanisole / TFA | 1.32ml / 0.50ml / 0.1ml / 1.17ml / 7.5ml |
Optimizing the cleavage conditions through small-scale trials is highly recommended, especially for complex or long peptides, to ensure complete deprotection while minimizing side reactions. sigmaaldrich.comthermofisher.com
Advanced Deprotection Strategies for the MTR Group
The 4-methoxy-2,3,6-trimethylphenylsulfonyl (MTR) group is a protecting group for the guanidino function of arginine. While effective, its removal can be challenging, often requiring extended exposure to strong acids like trifluoroacetic acid (TFA), which can lead to side reactions, especially in peptides containing sensitive residues like tryptophan. sigmaaldrich.comthermofisher.comsigmaaldrich.com The lability of the MTR group is lower than other related sulfonyl-based protecting groups such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). thermofisher.commerckmillipore.compeptide.com Consequently, advanced strategies have been developed to achieve faster and cleaner deprotection of H-Arg(MTR)-OH residues.
Application of Alternative Cleavage Reagents (e.g., Trimethylsilyl (B98337) Bromide, Pentamethylbenzene)
To circumvent the issues associated with prolonged acid treatment, alternative and more potent cleavage reagents have been investigated. These reagents aim to accelerate the removal of the MTR group, thereby minimizing degradation of the peptide product.
Trimethylsilyl Bromide (TMSBr)
A highly effective method for the rapid deprotection of Arg(MTR) residues involves the use of trimethylsilyl bromide (TMSBr) in TFA, often in the presence of a soft nucleophile like thioanisole. This reagent combination has been shown to cleanly remove up to four Arg(MTR) groups from a peptide within just 15 minutes at 0°C. sigmaaldrich.commerckmillipore.com This rapid cleavage is a significant improvement over standard TFA protocols, which can take several hours to achieve complete deprotection. sigmaaldrich.comthermofisher.com
A key advantage of the TMSBr method is the suppression of sulfonation by-products, which can be a problem during the deprotection of arginine, particularly in the presence of unprotected tryptophan. sigmaaldrich.commerckmillipore.com The efficiency of this method makes it particularly useful in solid-phase peptide synthesis (SPPS), as the volatile nature of TMSBr facilitates the separation of the deprotected peptide from the resin.
Below is a comparison of typical cleavage conditions for the MTR group:
| Reagent Cocktail | Temperature | Time | Key Advantages |
| 95% TFA / Scavengers | Room Temp. | 3-24 hours sigmaaldrich.commerckmillipore.com | Standard procedure |
| TMSBr / Thioanisole / TFA | 0°C | 15 minutes sigmaaldrich.com | Rapid cleavage, suppresses side reactions |
| HBF4 / TFA / Scavengers | 0°C | < 1 hour merckmillipore.com | Faster than TFA alone, reduces Trp alkylation |
Pentamethylbenzene (B147382) (PMB)
Pentamethylbenzene serves as an efficient cation scavenger that can promote the acid-catalyzed removal of benzyl-type protecting groups, and it has also been found effective in accelerating the deprotection of Arg(MTR). orgsyn.orgscispace.com In a TFA-based cleavage cocktail, pentamethylbenzene acts as a non-Lewis-basic scavenger. Unlike scavengers with lone electron pairs (e.g., thioanisole), it does not coordinate with and reduce the acidity of the cleavage reagent. orgsyn.org
Research has demonstrated that the addition of pentamethylbenzene to TFA can achieve complete deprotection of Tyr(Bzl) within 1.5 hours, a rate comparable to using thioanisole-TFA. scispace.com This principle extends to the more acid-stable MTR group, where PMB promotes cleavage by effectively trapping the carbocations generated during the reaction, thus driving the equilibrium towards the deprotected product. scispace.com This method provides a useful alternative for enhancing the efficiency of MTR group removal. scispace.com
Comparative Studies of H Arg Mtr Oh with Other Arginine Protecting Groups
Comparative Analysis of Side Reaction Profiles and By-product Formation
The cleavage of arginine protecting groups can generate reactive cationic species that lead to undesirable side reactions, primarily the modification of sensitive amino acid residues such as tryptophan. Another significant side reaction is the formation of a δ-lactam at the arginine residue itself.
Tryptophan Modification: A major concern with sulfonyl-based protecting groups is the potential for the cleaved protecting group to reattach to the indole (B1671886) side chain of tryptophan, leading to alkylation. This side reaction is particularly problematic with MTR and Pmc groups, especially when deprotection times are extended. The Pbf group is generally considered less prone to this side reaction. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail is crucial to minimize this modification. The MIS group is reported to be compatible with tryptophan-containing peptides, suggesting a lower propensity for this side reaction.
Lactam Formation: The activation of the C-terminal carboxyl group of an arginine residue during coupling can be followed by an intramolecular cyclization involving the guanidino side chain, leading to the formation of a stable δ-lactam. This side reaction effectively terminates the peptide chain. The choice of protecting group can influence the extent of lactam formation. The electron-withdrawing NO2 group has been shown to minimize the nucleophilicity of the guanidino group, thereby reducing the tendency for lactam formation. In contrast, the di-Boc protecting group has been reported to be highly prone to inducing lactam formation.
Ornithine Formation: The NO2 protecting group, upon cleavage, can sometimes lead to the formation of ornithine residues as a side product.
| Protecting Group | Tryptophan Modification | Lactam Formation | Other Side Reactions |
|---|---|---|---|
| MTR | High | Moderate | - |
| Pmc | Moderate to High | Moderate | - |
| Pbf | Low | Moderate | - |
| Tos | Moderate | Low | - |
| NO2 | Low | Low | Ornithine formation |
| MIS | Low | Not extensively reported | - |
| Boc | Low | High | - |
Influence on Peptide Elongation Kinetics and "Difficult Sequence" Formation
The nature of the arginine protecting group can also influence the efficiency of the coupling reactions during peptide chain elongation and contribute to the challenges associated with "difficult sequences."
Peptide Elongation Kinetics: The bulky nature of the sulfonyl-based protecting groups can cause steric hindrance during the coupling of the subsequent amino acid, potentially slowing down the reaction kinetics. While this is a general concern, significant differences between MTR, Pmc, and Pbf in this regard have not been extensively documented to be a primary factor in their selection.
Advanced Applications and Research Directions Utilizing H Arg Mtr Oh
Applications in the Synthesis of Complex Peptide Architectures (e.g., Macrocyclic Peptides, Peptide Conjugates)
The Mtr-protected arginine derivative has found application in the construction of complex peptide architectures, though its inherent characteristics necessitate careful consideration.
Macrocyclic Peptides: The synthesis of macrocyclic peptides often demands robust protecting groups that can withstand multiple coupling and deprotection cycles. While Fmoc-Arg(Mtr)-OH has been employed in such syntheses, its relatively slower acid lability compared to more modern groups like Pbf means that complete removal, especially with multiple arginine residues, can require extended reaction times or harsher acidic conditions. This can potentially lead to undesired side reactions or incomplete cyclization. Consequently, for complex macrocyclizations, particularly those involving multiple arginine residues, Pbf or Pmc are often preferred for their superior lability and cleaner cleavage profiles.
Mechanistic Insights into the Role of MTR Protection in Catalysis and Chemical Transformations
The Mtr group's role is exclusively as a protecting group, preventing undesired reactivity of the arginine guanidino moiety during peptide synthesis. Its mechanism of action involves sterically and electronically shielding the basic guanidino nitrogens from side reactions such as acylation, alkylation, or cyclization.
Protection Mechanism: The Mtr group, a sulfonyl derivative, deactivates the nucleophilicity of the guanidino nitrogens by forming a stable sulfonamide-like linkage. This prevents side reactions that can occur during peptide bond formation, especially in Fmoc-based SPPS, where the guanidino group is prone to unwanted reactivity.
Development of Novel Arginine Protecting Groups Inspired by MTR Chemistry
While Mtr itself has been largely superseded, the principles underlying its design and the broader exploration of sulfonyl-based protecting groups for arginine have informed the development of newer, more efficient alternatives. The progression from earlier groups like Tosyl (Tos) and Mts (mesityl-2-sulfonyl) to Mtr, and subsequently to Pmc and Pbf, represents an ongoing effort to balance stability during synthesis with facile and selective removal.
The Mtr group's structure, featuring electron-donating substituents on an aromatic ring, was an early attempt to modulate acid lability. The lessons learned from Mtr, Pmc, and Pbf have guided research in designing new protecting groups with improved properties, such as:
Enhanced Lability: Groups that can be cleaved under milder acidic conditions to minimize side reactions with acid-sensitive amino acids or peptide backbones.
Reduced Steric Hindrance: Minimizing steric bulk to improve coupling efficiency, especially in sterically demanding sequences.
Cost-Effectiveness: Developing more economical synthesis routes for protecting groups.
For example, the development of Pbf built upon the understanding gained from Mtr and Pmc, offering greater lability due to its specific cyclic structure. While direct "inspiration" from Mtr for entirely novel groups might not be explicitly detailed, the systematic study of sulfonyl-based protection strategies, including Mtr, has provided crucial structure-activity relationship data that underpins advancements in arginine protection.
Strategies for Enhancing Atom Economy and Sustainability in MTR-based Synthesis
Atom Economy Considerations: The Mtr group, being a relatively large moiety, significantly affects the atom economy of arginine incorporation. Studies comparing Fmoc-Arg(Pbf)-OH to other amino acids indicate that arginine protection inherently lowers atom economy. For instance, the atom economy for Fmoc-Arg(Pbf)-OH is reported as 0.27, compared to 0.40 for Fmoc-Phe-OH, suggesting that arginine-containing peptides are less atom-economical. The Mtr group's molecular weight contributes to this reduced atom economy.
Sustainability Aspects:
Reagent Usage and Waste Generation: The longer deprotection times required for Mtr can lead to increased consumption of TFA and scavengers, generating more hazardous chemical waste. The potential need for repetitive couplings to ensure efficient incorporation of Mtr-protected arginine can also increase solvent usage and process time, negatively impacting sustainability.
Greener Alternatives and Mitigation: Efforts to improve sustainability in peptide synthesis include the use of greener solvents (e.g., 2-MeTHF instead of DMF) and optimized cleavage cocktails to reduce TFA volumes. While these strategies benefit all SPPS processes, the trend towards more labile protecting groups like Pbf, which offer faster and cleaner cleavage, aligns better with green chemistry principles by reducing reaction times and waste. Furthermore, research into eliminating side-chain protecting groups altogether for certain amino acids, like arginine and histidine, using novel coupling reagents and green solvents, represents a significant advancement in enhancing sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
